molecular formula C22H25N3O B14627113 Quinoline, 2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- CAS No. 57961-94-1

Quinoline, 2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-

Cat. No.: B14627113
CAS No.: 57961-94-1
M. Wt: 347.5 g/mol
InChI Key: DLDKERYAZGDBHR-UHFFFAOYSA-N
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Description

Quinoline, 2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a piperazine ring substituted with a methoxyphenyl group, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the piperazine ring and subsequent substitution with the methoxyphenyl group. Key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Piperazine Ring: The quinoline core is then reacted with ethylene diamine to form the piperazine ring.

    Substitution with Methoxyphenyl Group: Finally, the piperazine ring is substituted with a methoxyphenyl group using a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Quinoline, 2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antipsychotic, antidepressant, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Quinoline, 2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- involves its interaction with various molecular targets:

    Receptor Binding: The compound can bind to serotonin and dopamine receptors, influencing neurotransmitter activity.

    Enzyme Inhibition: It may inhibit enzymes like monoamine oxidase, affecting the metabolism of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the piperazine and methoxyphenyl groups.

    Piperazine: Lacks the quinoline core and methoxyphenyl substitution.

    Methoxyphenylpiperazine: Contains the piperazine and methoxyphenyl groups but lacks the quinoline core.

Uniqueness

Quinoline, 2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- is unique due to its combined structural features, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

CAS No.

57961-94-1

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]quinoline

InChI

InChI=1S/C22H25N3O/c1-26-22-9-5-4-8-21(22)25-16-14-24(15-17-25)13-12-19-11-10-18-6-2-3-7-20(18)23-19/h2-11H,12-17H2,1H3

InChI Key

DLDKERYAZGDBHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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